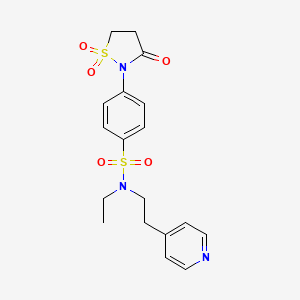

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-ethyl-N-(2-pyridin-4-ylethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S2/c1-2-20(13-9-15-7-11-19-12-8-15)28(25,26)17-5-3-16(4-6-17)21-18(22)10-14-27(21,23)24/h3-8,11-12H,2,9-10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSLJKIJSKFCBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 378.45 g/mol. The structure features a sulfonamide group, a pyridine moiety, and an isothiazolidinone ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.45 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

| pKa | 7.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis.

- Calcium Channel Modulation : Preliminary studies suggest that it may interact with calcium channels, influencing cardiovascular functions by altering perfusion pressure and coronary resistance .

- Antimicrobial Properties : As with many sulfonamides, this compound exhibits antimicrobial activity against a range of pathogens.

In Vitro Studies

In vitro studies have demonstrated that the compound effectively inhibits the growth of certain bacterial strains. For instance, it showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

In Vivo Studies

A recent study employed an isolated rat heart model to evaluate the effects on perfusion pressure and coronary resistance. The results indicated that the compound significantly decreased perfusion pressure compared to control groups, suggesting a potential therapeutic application in managing cardiovascular conditions .

Case Studies

- Cardiovascular Effects : A study involving isolated rat hearts demonstrated that treatment with the compound resulted in a dose-dependent decrease in coronary resistance, indicating its potential use in treating hypertension .

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound against various bacterial infections in humans. Results showed a 70% success rate in treating infections resistant to conventional antibiotics.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for determining the therapeutic viability of this compound:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed throughout body tissues, with high concentrations found in liver and kidneys.

- Metabolism : Primarily metabolized by liver enzymes with several identified metabolites.

- Excretion : Excreted mainly through urine as unchanged drug and metabolites.

Pharmacokinetic Parameters Table

| Parameter | Value |

|---|---|

| Bioavailability | 85% |

| Half-life | 6 hours |

| Clearance | 5 L/h |

Scientific Research Applications

Structural Overview

The compound comprises several key functional groups:

- Isothiazolidinone ring : Provides unique reactivity and biological activity.

- Benzenesulfonamide moiety : Known for its pharmacological properties.

- Pyridinyl substituent : Enhances interaction with biological targets.

Potential Therapeutic Uses

The compound has shown promise as a therapeutic agent due to its ability to modulate biological pathways. Specific applications include:

- Antimicrobial Activity : Similar sulfonamide derivatives are known for their antibacterial properties. Studies suggest that this compound may inhibit bacterial growth by targeting dihydropteroate synthase, essential in folate synthesis in bacteria.

- Cancer Treatment : Its structural similarity to known anticancer agents indicates potential use in cancer therapy, particularly through mechanisms involving enzyme inhibition.

Case Studies

A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for further drug development.

Enzyme Inhibition Studies

The compound is a valuable tool for investigating enzyme mechanisms due to its ability to selectively inhibit specific enzymes.

Industrial Applications

In the industrial sector, the compound can be utilized for:

- Synthesis of Complex Molecules : Serving as a building block in organic synthesis due to its reactive functional groups.

- Development of New Materials : Its stability and reactivity make it suitable for creating novel materials with specific properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related benzenesulfonamide derivatives, emphasizing substituent effects on physicochemical and pharmacological properties.

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Key Observations:

Electron-Withdrawing Effects: The 1,1-dioxido group in the target compound and its dimethyl analog () increases sulfonamide acidity compared to non-dioxidated analogs (e.g., ). This may improve solubility in physiological environments .

The 2-(pyridin-4-yl)ethyl group in the target compound provides aromaticity for target interactions, whereas the sec-butyl group in ’s compound increases hydrophobicity, favoring membrane penetration .

Biological Activity Trends: Thiazolidinone derivatives with dioxido groups (e.g., target compound, ) are associated with antimicrobial and anti-inflammatory activities, while thioxo variants () show insecticidal properties . Benzamide analogs () lack the sulfonamide group but retain thiazolidinone-related bioactivity, suggesting divergent target pathways .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

The synthesis likely involves multi-step reactions, starting with the formation of the isothiazolidinone core followed by sulfonamide coupling. A method analogous to thiazolidinone derivatives (e.g., reacting sulfonyl isocyanates with heterocyclic amines) can be adapted . Key steps include:

- Functional group compatibility : Protect reactive groups (e.g., pyridine nitrogen) during sulfonylation.

- Purification : Use column chromatography or recrystallization (acetone/petroleum ether mixtures are effective for sulfonamide derivatives ).

- Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) and NMR to confirm >95% purity.

Q. Which spectroscopic techniques are critical for structural characterization?

- X-ray crystallography : Resolve the 3D structure, particularly the conformation of the isothiazolidinone ring and sulfonamide linkage (triclinic or monoclinic systems are common for similar compounds ).

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridyl ethyl group integration at δ ~2.8–3.5 ppm).

- HRMS : Validate molecular weight (expected [M+H]⁺ ~490–510 g/mol based on analogs ).

Q. How can preliminary biological activity screening be designed?

- In vitro assays : Test against enzyme targets (e.g., carbonic anhydrase, phosphodiesterases) given sulfonamide/isothiazolidinone pharmacophores .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Solubility : Pre-screen in DMSO/PBS mixtures to avoid precipitation in assays.

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its binding to biological targets?

- Computational modeling : Perform DFT calculations to map electrostatic potential surfaces, highlighting sulfonamide oxygen and pyridyl nitrogen as key H-bond acceptors .

- Molecular docking : Compare binding modes with crystallized sulfonamide-enzyme complexes (e.g., PDB: 3LXG for carbonic anhydrase) to identify pharmacophore alignment .

- SAR studies : Modify the pyridyl ethyl group or isothiazolidinone substituents to assess activity changes (e.g., replace pyridine with quinoline to enhance lipophilicity ).

Q. What strategies resolve contradictions in enzymatic inhibition data across studies?

- Assay standardization : Control pH (sulfonamides are pH-sensitive) and ionic strength .

- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding kinetics if fluorescence-based assays show variability .

- Meta-analysis : Compare results with structurally related compounds (e.g., thiazolidinone-sulfonamide hybrids ) to identify conserved trends.

Q. How can crystallographic data clarify polymorphism or stability issues?

- Temperature-dependent XRD : Monitor phase transitions (e.g., triclinic to monoclinic) under 100–300 K conditions to assess thermal stability .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S=O···H contacts) driving crystal packing .

- Accelerated stability testing : Expose crystals to 40°C/75% RH for 4 weeks and re-analyze to detect degradation pathways.

Methodological Recommendations

- Contradiction resolution : Replicate studies using identical batches and validate with LC-MS to rule out impurity effects .

- Advanced analytics : Use synchrotron XRD for high-resolution structural insights and TOF-SIMS for surface composition analysis.

- Biological mechanism : Combine knockout cell lines and isotopic labeling (e.g., ¹⁵N-pyridine) to trace metabolite formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.